molecular formula C14H15NO3 B11811341 Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11811341
M. Wt: 245.27 g/mol
InChI Key: FEUQPBAORJGCJI-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of ethyl ester with corresponding anilines at elevated temperatures. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF) as a solvent. The process generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives generally exert their effects by interacting with enzymes, receptors, and other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
  • 4-methoxyanilide of 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

Uniqueness

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific structural features, such as the presence of an ethyl group at the 6-position and a methyl ester group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other quinoline derivatives .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(8-10)13(16)6-7-15(12)9-14(17)18-2/h4-8H,3,9H2,1-2H3

InChI Key

FEUQPBAORJGCJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OC

Origin of Product

United States

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